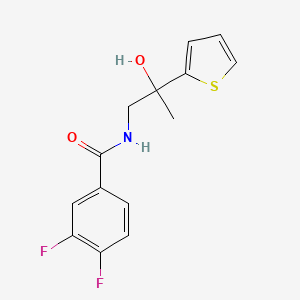
N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide, also known as CTB, is a compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. CTB is a member of the benzamide family and is synthesized through a multistep process.
Applications De Recherche Scientifique
N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide has been extensively studied for its potential applications in various scientific fields. It has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide has also been investigated for its ability to cross the blood-brain barrier, making it a potential drug candidate for neurological disorders. Additionally, N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide has been used as a fluorescent probe for imaging studies.
Mécanisme D'action
The mechanism of action of N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide is not fully understood, but it is believed to act on multiple targets in the cell. N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide has been shown to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. It has also been shown to modulate the immune system, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various bacterial and fungal strains. N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide has been shown to reduce inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide is a valuable compound for scientific research due to its unique chemical structure and potential applications. Its synthesis has been optimized to produce high yields and purity, making it a reliable compound for laboratory experiments. However, N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide is relatively expensive compared to other compounds, which may limit its use in certain research applications.
Orientations Futures
There are many potential future directions for N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide research. One area of interest is its potential as a drug candidate for neurological disorders. N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide has been shown to cross the blood-brain barrier, making it a promising candidate for drug development. Additionally, N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide's fluorescent properties make it a valuable tool for imaging studies. Further research is needed to fully understand the mechanism of action of N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide involves a multistep process that starts with the reaction of 1-cyanocyclobutane with 3,4,5-trifluoroaniline to form N-(1-cyanocyclobutyl)-3,4,5-trifluoroaniline. This intermediate is then reacted with methyl chloroformate to form the final product, N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide. The synthesis of N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c1-18(13(7-17)3-2-4-13)12(19)8-5-9(14)11(16)10(15)6-8/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUPFILUJRWGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C(=C1)F)F)F)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methoxybenzyl)amino]pyridine-3-sulfonamide](/img/structure/B2703335.png)
![N-(2,6-dimethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2703336.png)
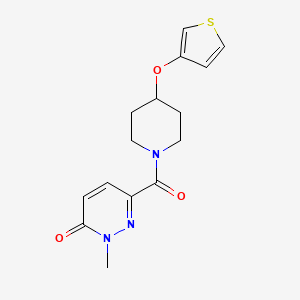


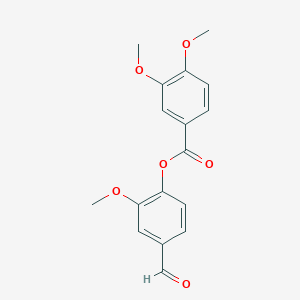
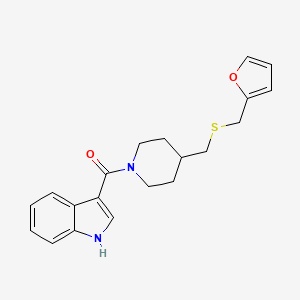
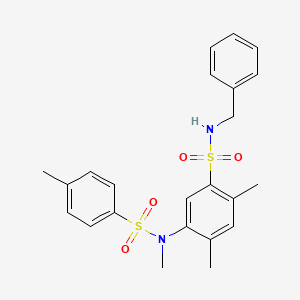
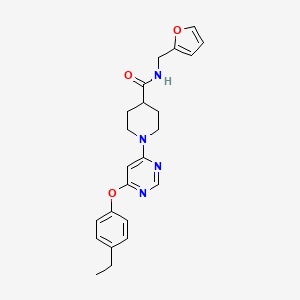
![5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B2703350.png)
![5-bromo-2H,3H-furo[2,3-b]pyridin-3-one](/img/structure/B2703351.png)
![6-methyl-N-[4-(methylsulfanyl)benzyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2703352.png)

